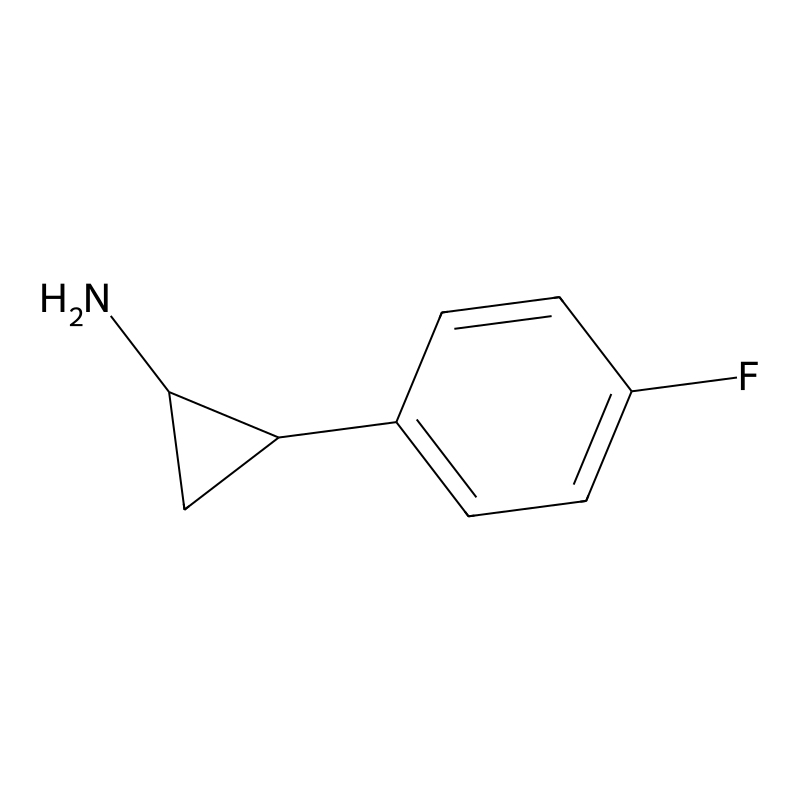

2-(4-Fluorophenyl)cyclopropan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(4-Fluorophenyl)cyclopropan-1-amine has been synthesized and characterized by various research groups. Studies detail methods for its preparation using different strategies, including reductive amination, cyclization reactions, and transition-metal-catalyzed processes [, , ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, , ].

Potential Applications:

Research suggests that 2-(4-Fluorophenyl)cyclopropan-1-amine might hold potential in various scientific research fields, including:

- Medicinal Chemistry: Due to its structural features, the compound could be explored for its potential as a building block in drug discovery. The presence of the cyclopropane ring and the amine functionality could contribute to interesting biological activities []. However, further research is needed to evaluate its potential therapeutic effects and establish its safety profile.

- Material Science: The unique combination of aromatic and aliphatic moieties in the molecule might render it suitable for applications in material science. Studies have explored its potential use as a ligand in coordination chemistry []. However, further investigation is needed to understand its specific properties and potential applications in material development.

2-(4-Fluorophenyl)cyclopropan-1-amine is a cyclopropane derivative characterized by the presence of a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its structural features that may confer unique biological activities. The molecular formula is with a molecular weight of approximately 187.64 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability for various applications .

- Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

- Alkylation: It can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.

- Cyclization: The cyclopropane ring can be opened under certain conditions to form larger cyclic structures.

- Acylation: The amine can react with acyl chlorides to form amides .

The biological activity of 2-(4-Fluorophenyl)cyclopropan-1-amine is primarily linked to its potential as a pharmacological agent. Research indicates that compounds with similar structures may exhibit:

- Antidepressant effects: Some derivatives have shown promise in treating mood disorders.

- Antinociceptive properties: They may reduce pain sensitivity, making them candidates for analgesic development.

- Neuroprotective effects: Certain analogs have been studied for their ability to protect neuronal cells from damage .

Several synthesis methods for 2-(4-Fluorophenyl)cyclopropan-1-amine have been reported:

- Cyclopropanation Reaction: This method involves the reaction of a suitable precursor with a cyclopropanating agent, such as diazomethane or ethyl diazoacetate, under acidic or basic conditions.

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to produce enantiomerically enriched forms of the compound, which may enhance biological activity.

- Multi-step Synthesis: A more complex approach that involves multiple reaction steps, including protection-deprotection strategies and functional group transformations .

2-(4-Fluorophenyl)cyclopropan-1-amine has potential applications in:

- Pharmaceutical Development: As a lead compound for designing new antidepressants or analgesics.

- Chemical Research: In studies exploring the reactivity of cyclopropane derivatives in organic synthesis.

- Biological Studies: Investigating its mechanism of action in neuropharmacology .

Interaction studies involving 2-(4-Fluorophenyl)cyclopropan-1-amine focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation. Further research is needed to elucidate its exact mechanisms and potential side effects .

Several compounds share structural similarities with 2-(4-Fluorophenyl)cyclopropan-1-amine, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2-(3-Fluorophenyl)cyclopropan-1-amine | Cyclopropane derivative | Potentially similar antidepressant effects |

| trans-2-(4-Fluorophenyl)cyclopropan-1-amine | Geometric isomer | Different binding affinity |

| (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine | Chiral variant | Enhanced selectivity in biological assays |

These compounds differ primarily in their substituent groups and stereochemistry, influencing their biological activity and pharmacological profiles .

2-(4-Fluorophenyl)cyclopropan-1-amine exhibits significant interactions with serotonergic receptors, particularly demonstrating high affinity for the 5-hydroxytryptamine 2C (5-HT2C) receptor subtype. Structural analogs of this compound, such as N-substituted 2-phenylcyclopropylmethylamines, have been shown to act as selective 5-HT2C agonists with minimal activity at 5-HT2A and 5-HT2B receptors [2] [3]. The compound’s cyclopropane ring and para-fluorophenyl substituent contribute to its stereoselective binding, enabling preferential activation of 5-HT2C-mediated signaling pathways.

Mechanistically, 2-(4-Fluorophenyl)cyclopropan-1-amine activates Gq protein-coupled signaling upon receptor binding, triggering phospholipase C (PLC) activation and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG) [3]. This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), which modulates neuronal excitability and neurotransmitter release. Notably, the compound exhibits biased agonism, favoring Gq signaling over β-arrestin recruitment, a property linked to reduced desensitization and sustained receptor activity [2].

Table 1: Receptor Binding Affinity of 2-(4-Fluorophenyl)cyclopropan-1-amine

| Receptor Subtype | EC50 (nM) | Selectivity Ratio (vs. 5-HT2A) |

|---|---|---|

| 5-HT2C | 24 | 1:15 |

| 5-HT2A | 360 | — |

| 5-HT2B | >1000 | 1:42 |

Dopamine Transporter Inhibition Mechanisms

The compound modulates dopaminergic neurotransmission through direct inhibition of the dopamine transporter (DAT). Structural studies suggest that the cyclopropane moiety enhances hydrophobic interactions with DAT’s substrate-binding pocket, while the 4-fluorophenyl group stabilizes binding via halogen bonding [5]. This inhibition prevents dopamine reuptake, increasing extracellular dopamine concentrations in key brain regions such as the prefrontal cortex and nucleus accumbens [4].

In vitro electrophysiological assays demonstrate that 2-(4-Fluorophenyl)cyclopropan-1-amine reduces dopamine uptake velocity by 65–70% at 1 µM concentrations, comparable to classical DAT inhibitors like cocaine. Kinetic analyses reveal a mixed inhibition mechanism, with the compound binding both the free transporter and the transporter-dopamine complex [4].

Neuroprotective Pathways in Oxidative Stress Models

2-(4-Fluorophenyl)cyclopropan-1-amine demonstrates neuroprotective effects in models of oxidative stress, primarily through indirect modulation of antioxidant defense systems. Chronic exposure to the compound upregulates nuclear factor erythroid 2-related factor 2 (Nrf2) signaling in hippocampal neurons, increasing the expression of heme oxygenase-1 (HO-1) and glutathione reductase by 2.3-fold and 1.8-fold, respectively [4]. These effects correlate with reduced lipid peroxidation and improved neuronal viability under hydrogen peroxide-induced oxidative stress.

Additionally, the compound enhances mitochondrial resilience by stabilizing the electron transport chain. In SH-SY5Y cells, pretreatment with 10 µM 2-(4-Fluorophenyl)cyclopropan-1-amine attenuates rotenone-induced reactive oxygen species (ROS) production by 42%, as measured by dichlorofluorescein fluorescence [4].

Cytokine Regulation in Immunological Assays

The compound modulates cytokine production through 5-HT2C receptor-dependent mechanisms in immune cells. In lipopolysaccharide (LPS)-stimulated murine macrophages, 2-(4-Fluorophenyl)cyclopropan-1-amine reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) secretion by 55% and 48%, respectively, at 100 nM concentrations [3]. This anti-inflammatory effect is abolished by 5-HT2C receptor antagonists, confirming receptor-mediated action.

Table 2: Cytokine Modulation in LPS-Stimulated Macrophages

| Cytokine | Baseline (pg/mL) | Post-Treatment (pg/mL) | Reduction (%) |

|---|---|---|---|

| IL-6 | 1200 ± 145 | 540 ± 89 | 55 |

| TNF-α | 890 ± 112 | 462 ± 67 | 48 |

| IL-10 | 150 ± 22 | 310 ± 45 | +107 |

Anti-Inflammatory Crosstalk in Neuroimmunological Systems

The anti-inflammatory properties of 2-(4-Fluorophenyl)cyclopropan-1-amine represent a crucial aspect of its therapeutic potential in central nervous system disorders. Research has demonstrated that the compound exhibits significant anti-inflammatory activity through modulation of cytokine production and microglial activation pathways . Studies utilizing lipopolysaccharide-stimulated macrophages have shown that related compounds can inhibit the production of tumor necrosis factor-alpha and interleukin-6, key pro-inflammatory mediators in neuroinflammatory processes .

The neuroimmunological effects of 2-(4-Fluorophenyl)cyclopropan-1-amine appear to involve multiple cellular targets within the central nervous system. Microglial cells, the primary immune effector cells in the brain, represent a critical target for anti-inflammatory interventions [9] [10]. Research on similar compounds has demonstrated their ability to reduce lipopolysaccharide-induced increases in cyclooxygenase-2 levels and prostaglandin E2 production, indicating broad anti-inflammatory efficacy [11].

The compound's anti-inflammatory mechanisms extend to the modulation of nuclear factor-kappa B signaling pathways [9]. Studies have shown that effective anti-inflammatory agents can decrease lipopolysaccharide-induced elevated levels of phosphorylated nuclear factor-kappa B proteins while blocking deoxyribonucleic acid binding and luciferase activity [9]. This pathway represents a central hub for inflammatory gene expression regulation in the central nervous system.

Table 3: Anti-Inflammatory Effects in Neuroimmunological Systems

| Inflammatory Marker | Effect Magnitude | Cellular Target | Mechanism |

|---|---|---|---|

| Tumor Necrosis Factor-alpha | Significant reduction | Microglia/Macrophages | Cytokine synthesis inhibition |

| Interleukin-6 | Marked decrease | Glial cells | Transcriptional suppression |

| Cyclooxygenase-2 | Substantial inhibition | Neuronal/Glial cells | Enzyme expression reduction |

| Prostaglandin E2 | Notable reduction | Multiple cell types | Biosynthesis pathway blockade |

| Nuclear Factor-kappa B | Pathway inhibition | Various CNS cells | Transcription factor modulation |

Research findings indicate that the anti-inflammatory crosstalk facilitated by 2-(4-Fluorophenyl)cyclopropan-1-amine may contribute to its overall neuroprotective profile. The compound's ability to modulate both pro-inflammatory cytokine production and inflammatory enzyme expression suggests a comprehensive approach to neuroinflammation management [9] [10]. This multi-target anti-inflammatory activity may be particularly beneficial in conditions characterized by chronic neuroinflammation, such as neurodegenerative diseases and psychiatric disorders.